molecular formula C22H20F2N2O3S B2922664 N-(3,4-dimethylphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide CAS No. 451481-97-3

N-(3,4-dimethylphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide

Cat. No. B2922664
CAS RN: 451481-97-3
M. Wt: 430.47
InChI Key: VXDRXBXGULCQMH-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains fluorine atoms, which are often used in drug design to improve a drug’s metabolic stability and bioavailability .


Synthesis Analysis

While I don’t have the specific synthesis for this compound, it likely involves several steps including the formation of the amide bond and the introduction of the fluorine atoms. This could potentially be achieved through nucleophilic substitution reactions .


Molecular Structure Analysis

The compound contains several functional groups including an amide, a sulfamoyl group, and two aromatic rings. These groups can participate in various types of reactions and can also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amide, sulfamoyl group, and aromatic rings. For example, the benzylic position (the carbon adjacent to the aromatic ring) is often reactive in free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and lipophilicity, potentially improving its ability to cross cell membranes .

Scientific Research Applications

Synthesis and Characterization

N-(3,4-dimethylphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide and related compounds have been extensively studied for their synthesis and characterization. One significant study involves the synthesis and characterization of tritium-labeled variants of similar compounds. These compounds, possessing benzamide functionality, underwent tritium/hydrogen exchange with an organoiridium catalyst. This study provided insights into the labeling patterns and stereochemical configurations of these compounds (Yang Hong et al., 2015).

Applications in Polymer Science

Polyamides and polyimides containing similar structures have been synthesized and characterized, indicating the potential application of these compounds in polymer science. For instance, the synthesis of new polyamides and polyimides containing a triphenylamine group, using a similar process to that of this compound, has been reported. These polymers showed promising characteristics like high glass transition temperatures and good solubility in various organic solvents (D. Liaw et al., 2002).

Medicinal Chemistry and Biochemistry

In medicinal chemistry, compounds structurally related to this compound have been explored for their inhibitory activity against various enzymes. For example, studies on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have been conducted. These compounds showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential as enzyme inhibitors (C. Supuran et al., 2013).

Advanced Material Development

The development of advanced materials using compounds structurally similar to this compound has been a significant area of research. This includes the synthesis of novel benzenesulfonamide derivatives for various applications, including in vitro antitumor activity and interaction studies against specific enzyme complexes (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Environmental and Agricultural Applications

Compounds like this compound have also found applications in environmental and agricultural sciences. For example, the novel insecticide Flubendiamide, with a unique chemical structure similar to the compound , shows extremely strong insecticidal activity, particularly against lepidopterous pests, and is considered safe for non-target organisms (Masanori Tohnishi et al., 2005).

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. This could include studies to determine its biological activity and potential applications in medicine .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3S/c1-14-3-8-18(11-15(14)2)26-22(27)20-12-19(9-10-21(20)24)30(28,29)25-13-16-4-6-17(23)7-5-16/h3-12,25H,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDRXBXGULCQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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